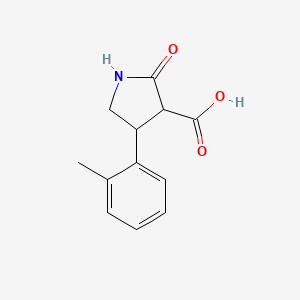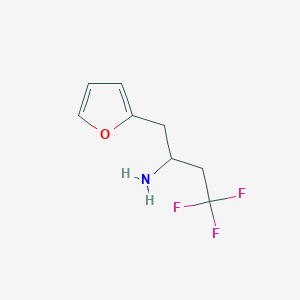![molecular formula C10H10F2N4 B1471951 {1-[(3,4-Difluorphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1499538-04-3](/img/structure/B1471951.png)
{1-[(3,4-Difluorphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Übersicht
Beschreibung
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a versatile chemical compound with significant potential for scientific exploration. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluorophenyl group, which is a benzene ring substituted with two fluorine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Triazoles and fluorophenyl compounds are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to multiple receptors, which can be beneficial in developing new therapeutic agents .
Mode of Action
The interaction of these compounds with their targets can result in various changes, depending on the specific target and the structure of the compound. For instance, some triazole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some indole derivatives, which are structurally similar to triazoles, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
The synthesis of {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Analyse Chemischer Reaktionen
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring or the difluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Vergleich Mit ähnlichen Verbindungen
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be compared with other similar compounds, such as:
4-(1-chloropropyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole: This compound also contains a triazole ring and a difluorophenyl group but differs in the presence of a chloropropyl group.
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
The uniqueness of {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRQZNJVQCFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)


![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)





![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)


